2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Substitution Reaction: Introduction of the isopropoxy group through a nucleophilic substitution reaction.
Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms and isopropoxy group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and reactivity. The isopropoxy group may influence its solubility and interaction with biological targets. The aldehyde group is reactive and can form various derivatives through chemical reactions .
Comparison with Similar Compounds
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde can be compared with other fluorinated aromatic aldehydes, such as:
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-isopropoxybenzaldehyde
- 2-Fluoro-4-methoxy-5-(trifluoromethyl)benzaldehyde
These compounds share similar structural features but differ in the position and type of substituents, which can affect their chemical properties and applications. The unique combination of fluorine atoms, isopropoxy group, and aldehyde functionality in this compound makes it distinct and valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPGSLJPIROBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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